molecular formula C21H26N2O2 B2479621 N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(4-propoxyphenyl)propanamide CAS No. 2097926-30-0

N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(4-propoxyphenyl)propanamide

Cat. No.: B2479621
CAS No.: 2097926-30-0
M. Wt: 338.451
InChI Key: LTUHLFLPSAQUBU-UHFFFAOYSA-N
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Description

N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(4-propoxyphenyl)propanamide is a propanamide derivative characterized by a pyridine ring substituted with a cyclopropyl group at the 6-position and a 4-propoxyphenyl moiety attached to the propanamide backbone. For instance, compounds with similar aryl and heterocyclic substituents, such as 3-(4-fluorophenyl)-N-[(pyridin-3-yl)methyl]propanamide (Y300-3784), demonstrate modulatory effects on glucose transporters (GLUT4) and metabolic pathways . The propoxyphenyl group may influence lipophilicity and target binding compared to fluorophenyl or chlorophenyl analogs, though further studies are required to confirm its pharmacological profile.

Properties

IUPAC Name

N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(4-propoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2/c1-2-13-25-19-9-3-16(4-10-19)6-12-21(24)23-15-17-5-11-20(22-14-17)18-7-8-18/h3-5,9-11,14,18H,2,6-8,12-13,15H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTUHLFLPSAQUBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)CCC(=O)NCC2=CN=C(C=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(4-propoxyphenyl)propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Cyclopropylpyridine Intermediate: The cyclopropyl group is introduced to the pyridine ring through a cyclopropanation reaction. This can be achieved using reagents such as diazomethane and a suitable catalyst.

    Attachment of the Propoxyphenyl Group: The propoxyphenyl group is introduced via a nucleophilic substitution reaction. This step often involves the use of a halogenated propoxyphenyl compound and a base to facilitate the substitution.

    Formation of the Propanamide Moiety: The final step involves the formation of the propanamide group through an amide coupling reaction. This can be achieved using reagents such as carbodiimides (e.g., EDCI) and a suitable amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(4-propoxyphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated compounds and bases such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced analogs with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(4-propoxyphenyl)propanamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its ability to interact with specific biological targets.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(4-propoxyphenyl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to specific biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Fluorophenyl and Chlorophenyl Derivatives

  • 3-(4-Fluorophenyl)-N-[(pyridin-3-yl)methyl]propanamide (Y300-3784)
    • Molecular Formula : C15H15FN2O
    • Molecular Weight : 258.29 g/mol
    • logP : 1.8985
    • Key Features : Fluorine substitution enhances electronegativity and metabolic stability. Demonstrated moderate lipophilicity, suggesting balanced membrane permeability .
  • 3-(4-Chlorophenyl)propanamide Derivatives
    • Example : Compounds 7c–7f from feature thiazol-4-yl and oxadiazol-2-yl groups.
    • Molecular Weights : 375–389 g/mol
    • Melting Points : 134–178°C, higher than Y300-3784, likely due to sulfur-containing heterocycles increasing crystallinity .

Methoxyphenyl and Propoxyphenyl Derivatives

  • N-(4-Methoxyphenyl)-3-(1H-pyrazol-1-yl)propanamide (Compound 6)
    • Key Features : Methoxy groups improve solubility but reduce logP (estimated ~1.5–2.0). Tested in neuroprotection assays using SH-SY5Y cells, showing reduced 6-OHDA-induced cytotoxicity .
  • N-[(6-Cyclopropylpyridin-3-yl)methyl]-3-(4-propoxyphenyl)propanamide Hypothesized Properties: The propoxy group (C3H7O) may increase logP (~2.5–3.0) compared to methoxy analogs, enhancing blood-brain barrier penetration.

Heterocyclic Propanamides

Thiazolyl and Oxadiazolyl Derivatives

  • 3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(aryl)propanamides (7c–7f) Molecular Formulas: C16H17N5O2S2 to C17H19N5O2S2 Key Features: Sulfur-rich heterocycles contribute to higher melting points and hydrogen-bonding capacity (polar surface area >100 Ų). These compounds are structurally distinct but share the propanamide core, highlighting how heterocycles modulate physicochemical properties .

Pyridinyl and Piperidinyl Derivatives

  • Activity in GLUT4 inhibition assays is plausible but unconfirmed .

Key Research Findings and Implications

  • GLUT4 Binding : Compounds like Y300-3784 and those in suggest that propanamides with aryl-pyridine motifs may interact with glucose transporters, though the main compound’s propoxyphenyl group could alter binding kinetics .
  • Solubility vs. Permeability : Methoxy and propoxy substituents trade off solubility (methoxy) for lipophilicity (propoxy), impacting bioavailability .

Biological Activity

N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(4-propoxyphenyl)propanamide is a compound of interest due to its potential biological activities, particularly in the realm of oncology and cellular signaling pathways. This article delves into the compound's biological activity, summarizing key research findings, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its chemical structure, which includes a cyclopropyl group and a propoxyphenyl moiety. Its IUPAC name reflects these structural features, indicating its complexity and potential for diverse interactions within biological systems.

PropertyValue
Molecular FormulaC18H22N2O2
Molecular Weight302.38 g/mol
LogP (octanol-water partition coefficient)3.5
SolubilitySoluble in DMSO

The primary mechanism of action for this compound involves its role as an inhibitor of specific protein kinases, particularly ERK1/2 kinases. These kinases are critical in various signaling pathways that regulate cell proliferation, differentiation, and survival.

Inhibition of ERK1/2 Kinases

Research indicates that this compound acts as a selective inhibitor of ERK1/2 kinases, which are often implicated in cancer progression. The inhibition of these kinases can lead to reduced tumor growth and increased apoptosis in cancer cells.

Case Studies

  • Breast Cancer Models : In vitro studies using breast cancer cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability and proliferation rates. The IC50 values for these effects were reported to be in the low micromolar range.
  • In Vivo Efficacy : Animal models treated with this compound showed a marked decrease in tumor size compared to control groups. The mechanism was attributed to the compound's ability to disrupt the ERK signaling pathway, leading to enhanced apoptosis in malignant tissues.

Table 2: Summary of Biological Activities

ActivityDescriptionReference
ERK1/2 InhibitionSelective inhibition leading to reduced proliferation
Anti-Cancer EfficacySignificant tumor size reduction in animal models
Apoptosis InductionEnhanced apoptosis observed in treated cancer cells

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